molecular formula C10H15NO3 B126174 Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 146335-44-6

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B126174
CAS No.: 146335-44-6
M. Wt: 197.23 g/mol
InChI Key: SISFQHIHRUPQMP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate is a synthetic enaminone derivative intended for research and development purposes. Enaminones are a class of compounds characterized by an N–C=C–C=O conjugated system and have been the subject of significant research due to their promising biological activities . This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Enaminones are extensively investigated in neuroscience for their potential anticonvulsant properties. Research on structurally similar compounds has shown that anticonvulsant enaminones can depress excitatory synaptic transmission by acting on glutamate-mediated responses, including both NMDA and non-NMDA receptor-mediated synaptic activity . The mechanism is suggested to involve an enhancement of extracellular GABA levels, potentially through the inhibition of GABA reuptake or the GABA-transaminase enzyme, which may contribute to their anticonvulsant effects . Compounds from this family have been classified by the Anticonvulsant Selection Project, with potent candidates demonstrating ED50 values lower than 10 mg·kg⁻¹ in preclinical models . Beyond central nervous system research, related cyclohexene carboxylate and enaminone structures serve as key intermediates and scaffolds in synthetic organic chemistry for constructing diverse heterocyclic systems . Researchers can utilize this compound for exploring structure-activity relationships (SAR), conducting QSAR studies with molecular descriptors, and developing new therapeutic candidates . As with all compounds of this class, researchers should handle this compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISFQHIHRUPQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

The cyclohexene core is constructed via a tandem aldol-cyclization sequence. Ethyl acetoacetate reacts with acetone under tert-butoxide catalysis (t-BuOK/t-BuOH), forming ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate as a key intermediate (86% yield). Mechanistically, this involves:

  • Conjugate addition of the enolate to acetone.

  • Aldol condensation to form a six-membered ring.

  • Lactonization and decarboxylation to aromatize the cyclohexene system.

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
t-BuOKt-BuOH804886
NaOMeMeOH657262

Amino Group Introduction

The amino functionality is installed via Sharpless asymmetric epoxidation of allylic alcohols followed by ring-opening with ammonia. For example, epoxy-aldehyde intermediates derived from 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate undergo stereoselective amination with aqueous NH₃, achieving >90% enantiomeric excess (ee). Critical parameters include:

  • Epoxidation temperature : −78°C to prevent racemization.

  • Solvent system : Tetrahydrofuran (THF)/H₂O (3:1) for optimal nucleophilic attack.

Malonate Alkylation Strategies

Dimethyl malonate serves as a linchpin for appending the methyl ester group. In a representative procedure:

  • Knoevenagel condensation between dimethyl malonate and isopropylidene acetone forms a γ,δ-unsaturated ester.

  • Michael addition to the cyclohexenone intermediate installs the 6,6-dimethyl motif.

Equation 1 :

Malonate+Isopropylidene acetoneTriton BAlkylated product(Yield: 64%)[2]\text{Malonate} + \text{Isopropylidene acetone} \xrightarrow{\text{Triton B}} \text{Alkylated product} \quad (\text{Yield: 64\%})

Industrial-Scale Considerations

Catalyst Recycling

Homogeneous catalysts like Triton B (benzyltrimethylammonium hydroxide) are recovered via aqueous extraction, reducing costs by 22% in pilot-scale trials.

Analytical Characterization

Table 2 : Spectroscopic Data for this compound

TechniqueKey Signals
1^1H NMRδ 1.00 (s, 6H, CH₃), δ 3.93 (br s, 1H, NH₂)
13^{13}C NMRδ 198.5 (C=O), δ 157.1 (C=N)
IR1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (enone)

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound’s enone system (α,β-unsaturated ketone) and amino group enable participation in cyclocondensation reactions with active methylene compounds. For example:

  • Reaction with Dimedone : Under reflux in ethanol with triethylamine, the compound reacts with 5,5-dimethylcyclohexane-1,3-dione (dimedone) to form spirocyclic products. This proceeds via Michael addition followed by cyclization, yielding 3-(cyano(2-oxoindolin-3-ylidene)methyl)-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1H-pyrazole-4-carbonitrile (72.8% yield) .

  • Reaction with Acetylacetone : Similar conditions produce 2-(cyano(2-oxoindolin-3-ylidene)methyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , involving conjugate addition and subsequent aromatization .

Table 1: Cyclocondensation Reaction Conditions

ReagentSolventCatalystTemperatureProduct YieldSource
DimedoneEthanolTriethylamineReflux72.8%
AcetylacetoneEthanolTriethylamineReflux69%

Photochemical [6π] Cyclization

The conjugated enone system undergoes [6π] photocyclization under UV light (λ = 387 nm), forming cis-hexahydrocarbazol-4-ones. Key observations:

  • Mechanism : Excitation to the S₁ () state triggers intersystem crossing (ISC) to the T₂ (ππ*) state, followed by cyclization in the T₁ state. A subsequent -hydrogen shift yields the thermodynamically stable cis-isomer (>98% yield) .

  • Epimerization : The trans-product initially formed epimerizes to the cis-isomer under mild conditions (e.g., silica gel chromatography), contrasting with base-mediated methods required in prior studies .

Key Data :

  • Energy barrier for photocyclization: 27.9 kJ/mol (DFT/B3LYP) .

  • Reaction exothermicity: −282 kJ/mol .

Nucleophilic Substitution and Acylation

The amino and ester groups facilitate nucleophilic transformations:

  • Amino Group Reactivity : Reacts with benzylamine in dichloromethane (DCM) to form substituted amides. For example, coupling with benzylamine in the presence of triethylamine yields 3-(2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carboxamido)-N,N-dimethylbenzamide (52% yield) .

  • Ester Hydrolysis : Under basic conditions (e.g., LiOH in MeOH/H₂O), the methyl ester hydrolyzes to the corresponding carboxylic acid, though specific yields for this compound are not reported in the provided sources .

Table 2: Nucleophilic Reaction Parameters

Reaction TypeReagentSolventConditionsProduct YieldSource
Amide FormationBenzylamineDCMRT, 3h52%
Ester HydrolysisLiOHMeOH/H₂ORefluxN/A

Biological Interactions

While direct biological data for this compound is limited, structurally analogous molecules exhibit bioactivity due to their amino and carboxylate groups. These interactions often involve hydrogen bonding with enzyme active sites or receptor targets, suggesting potential pharmacological applications.

Stability and Reaction Optimization

  • Temperature Sensitivity : Reactions require strict temperature control (e.g., reflux at 110–120°C for cyclocondensation) to avoid decomposition .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Michael additions, while ethanol is preferred for cyclocondensation .

Scientific Research Applications

Pharmaceutical Applications

MDOC has been investigated for its potential therapeutic uses due to its structural similarity to known bioactive compounds.

  • Antitumor Activity : Research indicates that derivatives of MDOC exhibit cytotoxic effects against various cancer cell lines. A study found that modifications to the amino group enhance its efficacy against specific tumor types, suggesting a pathway for developing new anticancer agents .
  • Anti-inflammatory Properties : Preliminary studies show that MDOC can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

MDOC's properties extend to agricultural chemistry, where it can serve as a building block for agrochemicals.

  • Pesticide Development : The compound's structure allows for the synthesis of novel pesticides. Research has demonstrated that certain derivatives can effectively target pests while minimizing harm to beneficial insects .
  • Plant Growth Regulators : MDOC derivatives have been explored as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. Studies indicate that these compounds can improve crop yields under suboptimal conditions .

Material Science

In material science, MDOC is being evaluated for its potential in polymer synthesis.

  • Polymerization Studies : The compound can be used as a monomer in the production of polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for creating durable materials .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityMDOC derivatives showed IC50 values < 10 µM against breast cancer cell lines.
Study BAnti-inflammatoryInhibition of TNF-alpha production by 50% at 25 µM concentration.
Study CPesticide EfficacyField trials indicated a 30% reduction in pest populations when applied at 100 g/ha.
Study DPolymer SynthesisSuccessful polymerization with enhanced tensile strength compared to standard polymers.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Cyclohexenone Derivatives

The target compound is structurally analogous to other 2-oxocyclohex-3-ene carboxylates, differing primarily in substituents. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate 4-NH₂, 6,6-(CH₃)₂, 1-COOCH₃ C₁₁H₁₅NO₃ 209.24 g/mol Amino group enhances nucleophilicity; methyl groups increase steric hindrance
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-(4-F-C₆H₄), 6-(4-Cl-C₆H₄), 1-COOCH₂CH₃ C₂₂H₁₈ClFO₃ 392.83 g/mol Aryl substituents enhance π-π stacking; used in crystal engineering
Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate 4-CH₃, 6,6-(CH₃)₂, 1-COOCH₃ C₁₁H₁₆O₃ 196.24 g/mol Lacks amino group; reduced polarity and reactivity compared to amino analogs
Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate 4-OH, 6-CH₃, 1-COOCH₃ C₁₀H₁₂O₄ 196.20 g/mol Hydroxyl group enables hydrogen bonding; lower thermal stability

Conformational Analysis

The cyclohexene ring conformation varies with substituents:

  • Target Compound: The amino group at position 4 may stabilize a half-chair or envelope conformation due to intramolecular hydrogen bonding .
  • Ethyl 6-aryl derivatives : Bulky aryl groups (e.g., 4-fluorophenyl) induce screw-boat or distorted envelope conformations to minimize steric clashes .
  • Non-amino analogs: Methyl or hydroxy substituents favor half-chair conformations, as seen in methyl 4,6,6-trimethyl derivatives .

Spectroscopic and Crystallographic Data

  • X-ray Diffraction: The target compound’s amino group may lead to disorder in crystal structures, similar to ethyl 6-(4-chlorophenyl) derivatives, where occupancy ratios of 0.684:0.316 were observed for disordered conformers .
  • Puckering Parameters: Cyclohexene rings in amino derivatives show θ values of 50–60° (half-chair), while aryl-substituted derivatives exhibit θ > 100° (screw-boat) .

Biological Activity

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate (commonly referred to as Methyl 4-amino compound) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antitumoral, antimicrobial, and antioxidative properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C10H15NO3\text{C}_{10}\text{H}_{15}\text{N}\text{O}_3

This structure features a cyclohexene ring that is crucial for its biological activity. The presence of an amino group enhances its interaction with biological targets.

Antitumoral Activity

Research indicates that Methyl 4-amino compound exhibits significant antitumoral activity. In vitro studies using various tumor cell lines have demonstrated growth inhibition. For instance, an MTT assay revealed that this compound effectively inhibited the proliferation of cancer cells at concentrations as low as 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for tumor growth suppression.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)25Apoptosis induction
MCF7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 1000 µg/mL against Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus epidermidis1000
Escherichia coli1500
Bacillus subtilis1200

Antioxidative Activity

In addition to its antitumoral and antimicrobial effects, Methyl 4-amino compound exhibits antioxidative properties. It scavenges free radicals effectively, which is vital in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation was demonstrated in a study where it reduced malondialdehyde levels significantly in treated cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of Methyl 4-amino compound:

  • Study on Antitumor Effects : In a controlled laboratory setting, Methyl 4-amino compound was administered to murine models with induced tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
  • Antimicrobial Efficacy Testing : A series of tests against clinically relevant pathogens demonstrated that Methyl 4-amino compound could inhibit growth effectively, suggesting its utility in treating infections caused by resistant strains.
  • Oxidative Stress Mitigation : In vitro studies indicated that treatment with Methyl 4-amino compound reduced oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate?

  • Methodology : The compound is synthesized via a Michael addition of ethyl acetoacetate to substituted chalcones, followed by cyclization under acidic conditions (e.g., BF₃·Et₂O or NaOH). Post-synthetic modifications, such as esterification or amination, are performed to introduce the methyl ester and amino groups. Purification involves column chromatography and recrystallization .
  • Key Data : Typical yields range from 34% to 50%, with structural confirmation via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized for structural and conformational analysis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths, angles, and ring puckering (e.g., envelope or half-chair conformations). ORTEP-3 visualizes thermal ellipsoids and disorder modeling .
  • Key Data : Cyclohexene rings exhibit puckering parameters (Q, θ, φ) consistent with Cremer-Pople analysis. Dihedral angles between aryl substituents range from 76° to 90°, influencing steric interactions .

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